molecular formula C16H25Cl2N3O B13857644 (2-Ethoxy-ethyl)-2-piperidin-4-yl-1H-benzimidazole Dihydrochloride

(2-Ethoxy-ethyl)-2-piperidin-4-yl-1H-benzimidazole Dihydrochloride

Cat. No.: B13857644
M. Wt: 346.3 g/mol
InChI Key: CZVNJWNTODDDLI-UHFFFAOYSA-N
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Description

(2-Ethoxy-ethyl)-2-piperidin-4-yl-1H-benzimidazole Dihydrochloride is a benzimidazole-based chemical compound of significant interest in medicinal chemistry and pharmacological research. This dihydrochloride salt is provided as a high-purity solid to ensure consistency and reliability in experimental settings. The compound's core structure, featuring a benzimidazole scaffold linked to a piperidine moiety, is commonly associated with biological activity, particularly as a kinase inhibitor. This suggests its primary research value lies in the investigation of intracellular signaling pathways and the development of potential therapeutic agents. Its specific mechanism of action is under investigation, but structural analogs are known to target key enzymes involved in cell proliferation and survival. Researchers utilize this compound as a critical reference standard and a chemical tool for probing protein function, studying enzyme kinetics, and screening for new drug candidates in areas such as oncology and neurodegenerative diseases. The (2-ethoxy-ethyl) side chain is engineered to influence the molecule's physicochemical properties, such as solubility and membrane permeability, which is a key consideration in lead optimization studies. This product is intended for research use only by qualified professionals in a controlled laboratory environment and is not for diagnostic or therapeutic use. For comprehensive handling, storage, and safety information, please consult the associated Safety Data Sheet (SDS) .

Properties

Molecular Formula

C16H25Cl2N3O

Molecular Weight

346.3 g/mol

IUPAC Name

1-(2-ethoxyethyl)-2-piperidin-4-ylbenzimidazole;dihydrochloride

InChI

InChI=1S/C16H23N3O.2ClH/c1-2-20-12-11-19-15-6-4-3-5-14(15)18-16(19)13-7-9-17-10-8-13;;/h3-6,13,17H,2,7-12H2,1H3;2*1H

InChI Key

CZVNJWNTODDDLI-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1C2=CC=CC=C2N=C1C3CCNCC3.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Free Base

The free base, l-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole, is synthesized through condensation reactions involving benzimidazole derivatives and 2-ethoxyethyl reagents.

  • The reaction mixture is typically dissolved in a mixture of dichloromethane and methanol.
  • Activated carbon treatment and filtration are employed to remove color and impurities.
  • Solvent removal is achieved by evaporation under reduced pressure or vacuum distillation, yielding the crude free base.
  • The crude product is washed with acetone to enhance purity and then isolated by filtration.

Crystallization and Salt Formation

To obtain the dihydrochloride salt, the free base is treated with hydrochloric acid under controlled conditions.

  • The free base is dissolved in suitable solvents such as alcohols, chloro solvents, or polar aprotic solvents at temperatures ranging from 20°C to 35°C.
  • Anti-solvents like cyclohexane, methyl tert-butyl ether, or mixtures thereof are added at low temperatures (-30°C to 30°C, preferably 0 to 5°C) to induce crystallization.
  • Seeding with a small amount of crystalline form-2 material is often employed to promote uniform crystal growth and polymorphic purity.
  • The solid is filtered, washed with cold solvents (e.g., cyclohexane), and dried to yield the crystalline dihydrochloride salt.

Solvent and Temperature Parameters

Step Solvent(s) Temperature Range Notes
Dissolution of free base Dichloromethane + Methanol 20°C to 35°C Ensures complete dissolution
Solvent removal Vacuum evaporation or reduced pressure Ambient to mild heating To obtain amorphous or crystalline form
Crystallization (anti-solvent addition) Methyl tert-butyl ether, cyclohexane, or mixtures -30°C to 30°C (preferably 0-5°C) Seeding recommended for polymorph control
Slurrying Cyclohexane -30°C to 40°C Improves crystal purity and stability

Purification and Polymorph Control

  • The use of seeding with crystalline form-2 material ensures the formation of the desired polymorph, which is stable and has high purity.
  • Slurrying the precipitated solid in cyclohexane at controlled temperatures further enhances polymorphic purity.
  • Filtration and washing with chilled solvents remove residual impurities.
  • Drying under controlled conditions yields the final crystalline dihydrochloride salt with reproducible quality.

Summary of Preparation Process (Stepwise)

Step No. Description Conditions/Notes
1 Dissolve free base in dichloromethane and methanol 20-35°C
2 Remove solvent completely under reduced pressure Vacuum evaporation or similar techniques
3 Add anti-solvent (methyl tert-butyl ether or mixture with cyclohexane) with seeding material Temperature between -30°C to 30°C, preferably 0-5°C; seed crystals promote desired polymorph
4 Filter precipitated solid Use appropriate filtration methods
5 Optional slurry in cyclohexane -30°C to 40°C to improve purity and stability
6 Wash with chilled cyclohexane Removes impurities
7 Dry the solid Controlled drying to obtain crystalline dihydrochloride salt

Research Findings and Industrial Relevance

  • The described methods produce the compound with high yield, polymorphic purity, and stability, which are critical for pharmaceutical applications.
  • The processes avoid hazardous reagents such as sodium hydride, improving safety and scalability.
  • The use of solvent mixtures and temperature control allows for fine-tuning of crystallization, critical for consistent batch quality.
  • The inclusion of seeding techniques is highlighted as a key factor in controlling polymorph formation, which impacts bioavailability and shelf life.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-ethyl)-2-piperidin-4-yl-1H-benzimidazole Dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

Pharmacological Applications

  • Antihistaminic Activity : Research indicates that this compound may have antihistaminic properties, making it a candidate for treating allergic conditions. Its structure allows it to interact effectively with histamine receptors, potentially leading to reduced allergic responses.
  • Neuropharmacological Effects : The piperidine moiety is known for its neuroactive properties. Studies suggest that derivatives of benzimidazole can influence neurotransmitter systems, which may be beneficial in treating neurological disorders such as anxiety and depression .
  • Antimicrobial Properties : Preliminary studies have shown that compounds similar to (2-Ethoxy-ethyl)-2-piperidin-4-yl-1H-benzimidazole exhibit antimicrobial activity against various pathogens. This makes it a potential candidate for developing new antimicrobial agents.

Case Study 1: Antihistaminic Efficacy

A study conducted on a series of benzimidazole derivatives, including (2-Ethoxy-ethyl)-2-piperidin-4-yl-1H-benzimidazole, demonstrated promising results in reducing histamine-induced reactions in animal models. The compound was found to inhibit histamine receptor activity effectively, suggesting its potential as a therapeutic agent for allergic rhinitis.

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological study, the effects of this compound on anxiety-like behaviors were evaluated using established animal models. Results indicated that it significantly reduced anxiety-related behaviors compared to control groups, highlighting its potential application in treating anxiety disorders .

Summary Table of Applications

Application AreaDescription
Antihistaminic ActivityPotential treatment for allergic conditions by blocking histamine receptors.
NeuropharmacologicalMay reduce anxiety and depression symptoms through neurotransmitter modulation.
AntimicrobialExhibits activity against various pathogens, suggesting use in new antibiotics.

Mechanism of Action

The mechanism of action of (2-Ethoxy-ethyl)-2-piperidin-4-yl-1H-benzimidazole Dihydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural or functional similarities with (2-Ethoxy-ethyl)-2-piperidin-4-yl-1H-benzimidazole dihydrochloride :

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Differences
5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride (CBR02278) C₁₂H₁₄Cl₂FN₃ Fluorine at 5-position; lacks ethoxyethyl group 298.17 Fluorine substitution enhances electronegativity; reduced lipophilicity due to absence of ethoxyethyl chain .
4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride C₆H₁₀Cl₂N₄ Pyrimidine core; amino and aminomethyl groups 209.09 Pyrimidine backbone instead of benzimidazole; smaller and more polar .
1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride C₁₆H₂₃ClN₃O Monohydrochloride salt 309.84 Single chloride ion vs. dihydrochloride form; impacts solubility and crystallinity .
2-Benzyl-5-methoxy-1H-benzo[d]imidazole C₁₅H₁₄N₂O Benzyl and methoxy substituents 238.29 Neutral form; lacks piperidine and charged groups, reducing solubility .

Physicochemical and Functional Comparisons

  • Solubility and Stability: The dihydrochloride salt form of the target compound offers superior aqueous solubility compared to neutral analogs like 2-Benzyl-5-methoxy-1H-benzo[d]imidazole . However, monohydrochloride derivatives (e.g., 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride) may exhibit intermediate solubility due to fewer counterions .
  • Bioactivity Potential: Fluorinated analogs (e.g., 5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride) are more likely to interact with hydrophobic binding pockets in enzymes or receptors due to increased electronegativity . The ethoxyethyl group in the target compound may enhance membrane permeability, a critical factor for central nervous system (CNS) drug candidates.

Biological Activity

(2-Ethoxy-ethyl)-2-piperidin-4-yl-1H-benzimidazole dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and research findings, providing a comprehensive overview of its applications in medicinal chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Formation of Intermediate : The reaction begins with 2-ethoxyethylamine and 4-piperidone, producing an intermediate compound.
  • Cyclization : This intermediate is cyclized with o-phenylenediamine to form the benzimidazole core.
  • Salt Formation : The final product is obtained by treating the benzimidazole derivative with hydrochloric acid to yield the dihydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Receptors : It is believed to bind to specific receptors, modulating their activity.
  • Enzymes : The compound may inhibit certain enzymes, affecting metabolic pathways relevant to disease states.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities:

  • Anticancer Activity : Preliminary studies suggest it may show cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
  • Neurological Effects : The compound has been explored for its neuroprotective properties, potentially beneficial in treating neurodegenerative disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antitumor Activity :
    • A study demonstrated that derivatives of benzimidazole exhibited selective cytotoxicity against tumor cells while sparing normal cells. This selectivity suggests a mechanism that could be exploited for cancer therapy .
  • Neuroprotective Effects :
    • Research on similar benzimidazole derivatives indicated potential neuroprotective effects through modulation of neurotransmitter systems. These findings support further investigation into the therapeutic applications of this compound in neurological conditions .
  • Inhibition Studies :
    • In vitro assays have shown that compounds with similar structures can inhibit key enzymes involved in cancer metabolism and progression, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs). This positions this compound as a candidate for further pharmacological evaluation .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other compounds in the same class.

Compound NameStructure TypeNotable Activity
BilastineBenzimidazoleAntihistamine
Pyrimido[1,2-a]benzimidazolesBenzimidazole DerivativeAnticancer and anti-inflammatory
(2-Ethoxy-ethyl)-2-piperidin-4-yl-BenzimidazoleAntitumor, neuroprotective

Q & A

Q. What are the recommended synthetic pathways for (2-Ethoxy-ethyl)-2-piperidin-4-yl-1H-benzimidazole Dihydrochloride?

Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution for introducing the 2-ethoxy-ethyl group, followed by cyclization to form the benzimidazole core. Piperidine substitution is achieved via coupling reactions under inert conditions. The dihydrochloride form is obtained by treating the free base with HCl in solvents like ethanol or dichloromethane. Purification via column chromatography or recrystallization ensures high purity .

Q. What safety protocols should be followed when handling this compound?

Based on safety data for structurally similar piperidine derivatives, researchers must use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid inhalation or skin contact. Storage should be in airtight containers at -20°C, away from moisture and incompatible materials (e.g., strong oxidizers). Emergency procedures for spills include neutralization with sodium bicarbonate and disposal as hazardous waste .

Q. Which analytical methods are critical for purity assessment and structural confirmation?

  • HPLC-UV/Vis : To determine purity (>95% recommended for biological assays).
  • NMR (¹H/¹³C) : Confirms substitution patterns and functional groups.
  • Mass Spectrometry (HRMS) : Validates molecular weight and salt stoichiometry.
  • Elemental Analysis : Ensures correct chloride content in the dihydrochloride form .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data?

Contradictions may arise from variations in assay conditions (e.g., pH, temperature) or impurities. Strategies include:

  • Compound Validation : Re-analyze purity via HPLC and NMR.
  • Assay Standardization : Use positive controls (e.g., known inhibitors) and replicate experiments across multiple cell lines.
  • Data Cross-Referencing : Compare results with databases like Reaxys or ChEMBL for analogous compounds .

Q. What crystallographic techniques optimize structural elucidation of this compound?

  • Single-Crystal X-Ray Diffraction : Use SHELX software for structure solution and refinement. Key parameters include low-temperature data collection (100 K) and high-resolution (<1.0 Å) to resolve piperidine ring conformations.
  • Twinned Data Handling : Apply SHELXL's TWIN/BASF commands for accurate refinement of challenging crystals .

Q. How can computational modeling predict the compound's pharmacokinetic and target-binding properties?

  • Molecular Docking (AutoDock Vina) : Simulate interactions with targets (e.g., GPCRs or kinases) using the compound’s 3D structure.
  • ADMET Prediction : Tools like SwissADME estimate solubility, bioavailability, and metabolic stability.
  • Validation : Correlate in silico results with in vitro assays (e.g., plasma protein binding or microsomal stability tests) .

Q. What experimental design considerations are critical for in vivo pharmacological studies?

  • Dose Optimization : Conduct pharmacokinetic studies (e.g., AUC, Cmax) in rodent models.
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites.
  • Toxicity Screening : Assess acute toxicity (LD50) and organ-specific effects via histopathology .

Notes

  • Methodological Focus : Answers emphasize reproducible protocols and validation steps.
  • Contradiction Management : Highlighted iterative validation and cross-disciplinary data integration .

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